molecular formula C9H11NO4 B8679977 3,4-Dimethoxybenzohydroxamic acid CAS No. 13546-91-3

3,4-Dimethoxybenzohydroxamic acid

Cat. No.: B8679977
CAS No.: 13546-91-3
M. Wt: 197.19 g/mol
InChI Key: JNGOJCZYTKJSQV-UHFFFAOYSA-N
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Description

3,4-Dimethylhippuric acid (3,4-DMHA) is a metabolite of 1,2,4-trimethylbenzene (1,2,4-TMB), a volatile organic compound widely used in industrial solvents, paints, and varnishes. It serves as a critical biomarker for monitoring occupational exposure to 1,2,4-TMB, as urinary concentrations of 3,4-DMHA correlate strongly with environmental TMB levels . The compound is analyzed via high-performance liquid chromatography (HPLC) under optimized conditions, utilizing a C18 column and ion-pair reagents like sodium octylsulfate (SOS) to enhance retention and resolution . Recovery rates for 3,4-DMHA in urine exceed 96% within a 1–5 μg/mL range, demonstrating high analytical precision .

Properties

CAS No.

13546-91-3

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

N-hydroxy-3,4-dimethoxybenzamide

InChI

InChI=1S/C9H11NO4/c1-13-7-4-3-6(9(11)10-12)5-8(7)14-2/h3-5,12H,1-2H3,(H,10,11)

InChI Key

JNGOJCZYTKJSQV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NO)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Hippuric Acid (HA) and Methylhippuric Acid (MHA)

  • Structural Differences : HA (benzoylglycine) lacks methyl groups, while MHA contains a single methyl group. 3,4-DMHA features two methyl groups at the 3- and 4-positions of the benzene ring (Figure 1) .
  • Analytical Behavior :
    • Retention times for HA, MHA, and 3,4-DMHA vary significantly under identical HPLC conditions (20% acetonitrile, 4 mM SOS, pH 3.0). 3,4-DMHA exhibits longer retention due to increased hydrophobicity from methyl substituents .
    • Ion-pair reagents like SOS enhance resolution; higher SOS concentrations reduce retention times for all three compounds .
  • Toxicological Relevance : Unlike HA (a toluene metabolite), 3,4-DMHA is specific to 1,2,4-TMB exposure, with urinary levels directly proportional to ambient TMB concentrations (r = 0.866) .

4-Hydroxybenzoic Acid

  • Structural Features : Contains a hydroxyl group at the 4-position, unlike 3,4-DMHA’s dimethylated benzene ring.
  • Applications : Primarily used in R&D and preservatives, whereas 3,4-DMHA is a biomarker. It is less toxic but lacks specificity for occupational exposure monitoring .

3,4-Dihydroxybenzoic Acid

  • Reactivity and Hazards : Contains two hydroxyl groups, making it more reactive and corrosive compared to 3,4-DMHA. It poses risks of severe eye/skin irritation and organ toxicity .
  • Analytical Methods : Requires stricter safety protocols during handling, unlike 3,4-DMHA, which is analyzed under standard HPLC conditions .

3,4-Dimethoxycinnamic Acid

  • Structural Differences : A cinnamic acid derivative with methoxy groups at the 3- and 4-positions, differing from 3,4-DMHA’s hippuric acid backbone.
  • Uses : Employed in pharmaceutical and fine chemical synthesis, whereas 3,4-DMHA is strictly a biomarker .

Data Tables

Table 1: HPLC Conditions for 3,4-DMHA and Related Compounds

Parameter 3,4-DMHA HA/MHA 4-Hydroxybenzoic Acid
Column Inertsil ODS-3 C18 Inertsil ODS-3 C18 Not specified
Mobile Phase 20% acetonitrile, 4 mM SOS 20% acetonitrile, 4 mM SOS Varies by study
Retention Time (min) 8.2–10.5* 4.5–6.8* Not available
Detection Wavelength 246 nm 246 nm 254 nm
Recovery Rate >96% >95% Not reported

*Data from .

Table 2: Toxicological and Occupational Data

Compound Occupational Exposure Limit (OEL) Primary Use Key Risks
3,4-DMHA Not applicable (biomarker) 1,2,4-TMB exposure monitoring None directly
1,2,4-TMB 50 µg/m³ (TLV-TWA) Industrial solvent Neurotoxicity, respiratory irritation
3,4-Dihydroxybenzoic Acid Not regulated Laboratory research Skin/eye corrosion, organ toxicity

Key Research Findings

3,4-DMHA as a Biomarker :

  • Urinary 3,4-DMHA levels in workers exposed to 1,2,4-TMB (30–50 µg/m³) ranged from 1.2–4.8 μg/mL, correlating with airborne TMB concentrations .
  • The metabolite’s stability in urine allows for reliable sampling over 24-hour periods .

Comparative Metabolism :

  • 1,2,4-TMB is metabolized into 3,4-DMHA via hepatic oxidation, whereas 1,3,5-TMB forms 3,5-dimethylhippuric acid, highlighting isomer-specific metabolic pathways .

Analytical Optimization :

  • Adjusting SOS concentration from 2–8 mM reduces 3,4-DMHA retention time by 25%, improving throughput without sacrificing accuracy .

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